(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
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Overview
Description
(E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyclopropylsulfonyl group attached to a piperidine ring, which is further connected to a trimethoxyphenyl group via an acrylamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation reactions using appropriate sulfonyl chlorides.
Coupling with the Acrylamide Moiety: The final step involves coupling the piperidine intermediate with the acrylamide moiety under conditions that favor the formation of the (E)-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the methoxy groups.
Reduction: Reduction reactions may target the acrylamide double bond or the sulfonyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to saturated amides or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Probes: Used to study enzyme mechanisms or protein interactions.
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigated for potential therapeutic effects in treating diseases such as cancer or neurological disorders.
Industry
Polymer Science: Used in the synthesis of specialized polymers with specific functionalities.
Mechanism of Action
The mechanism of action of (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(4-piperidinyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: Lacks the cyclopropylsulfonyl group.
N-(cyclopropylsulfonyl)-3-(3,4,5-trimethoxyphenyl)acrylamide: Lacks the piperidine ring.
Uniqueness
The presence of both the cyclopropylsulfonyl group and the piperidine ring in (E)-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide imparts unique chemical and biological properties, making it a compound of interest for various research applications.
Properties
IUPAC Name |
(E)-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O6S/c1-27-18-12-16(13-19(28-2)21(18)29-3)4-7-20(24)22-14-15-8-10-23(11-9-15)30(25,26)17-5-6-17/h4,7,12-13,15,17H,5-6,8-11,14H2,1-3H3,(H,22,24)/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLWNRLMTXMKFI-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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